2,3-Dimethoxy-2,3-dimethylbutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

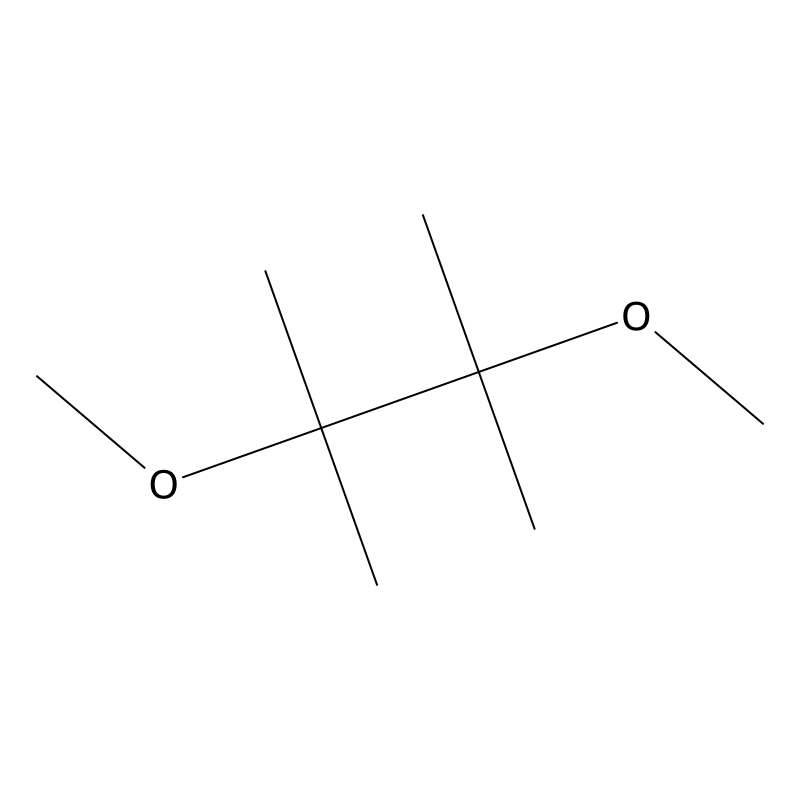

2,3-Dimethoxy-2,3-dimethylbutane is an organic compound with the molecular formula C₈H₁₈O₂. It is characterized by two methoxy groups (-OCH₃) and two methyl groups attached to a butane backbone. This compound is a colorless liquid at room temperature and is notable for its unique structural features that influence its chemical behavior and potential applications.

Additionally, due to the presence of methoxy groups, it may also undergo reactions typical of ethers, such as cleavage in acidic conditions or reactions with strong nucleophiles.

The synthesis of 2,3-dimethoxy-2,3-dimethylbutane can be achieved through various methods:

- Alkylation Reactions: Using alkyl halides in the presence of a base to introduce the methoxy groups.

- Hydrolysis of Ethers: Starting from a precursor ether that contains the desired functional groups.

- Catalytic Reactions: Utilizing catalysts to promote the formation of the desired product from simpler alkanes and methanol under controlled conditions.

For instance, a process involving the reaction of 2,3-dimethylbutenes with methanol in an acidic medium can yield 2,3-dimethoxy-2,3-dimethylbutane effectively .

2,3-Dimethoxy-2,3-dimethylbutane has potential applications across various fields:

- Solvent: Its low polarity makes it suitable for use as a solvent in organic reactions.

- Intermediate: It can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Flavoring Agent: Its pleasant odor may allow for its use in flavoring and fragrance formulations.

Several compounds share structural features with 2,3-dimethoxy-2,3-dimethylbutane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3-Dimethylbutane | C₆H₁₄ | An alkane without methoxy groups; simpler structure |

| 2-Methoxy-2-methylbutane | C₇H₁₈O | Contains one methoxy group; different reactivity |

| 1,1-Dimethoxy-2-methylpropane | C₇H₁₈O₂ | Different positioning of functional groups |

| 1-Ethoxy-2-methylpropane | C₈H₁₈O | Ethyl group instead of methyl; changes properties |

The uniqueness of 2,3-dimethoxy-2,3-dimethylbutane lies in its dual methoxy and methyl substitutions on a butane backbone, which influences its reactivity and potential applications compared to other similar compounds.